molecular formula C6H12O6 B7814435 L-Sorbose

L-Sorbose

Cat. No. B7814435
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-AMVSKUEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-sorbopyranose is the L-stereoisomer of sorbopyranose. It is a sorbopyranose and a L-sorbose.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Sparganium stoloniferum with data available.

Scientific Research Applications

2. Impact on Cell-Wall Composition in Pathogenic Fungi L-Sorbose has been found to affect the growth and cell-wall composition of Aspergillus fumigatus, a pathogenic fungus. It induces morphological changes and alters the ratio of glucosamine/glucose in the cell wall. This suggests its potential role in studying fungal pathogenesis and developing antifungal strategies (El-Shafei, 1997).

3. Stereoselective Synthesis from D-Glucopyranoses this compound can be synthesized from D-Glucopyranoses through magnesium-mediated Wittig reagent-promoted processes. This method provides a practical route for producing this compound, which is significant in pharmaceutical and chemical industries (Ullah et al., 2021).

4. Utilization in Escherichia coli Research on this compound utilization in Escherichia coli reveals the genetic basis of how some strains can use this compound as a carbon and energy source. This understanding is valuable for genetic studies and metabolic engineering (Woodward & Charles, 1982).

5. Regulation of Cellulase Gene Transcription in Fungi this compound is known to regulate cellulase gene transcription in Trichoderma reesei, a cellulolytic fungus. This understanding can be leveraged in industrial applications where cellulase is crucial, such as in biofuel production and waste management (Nogawa et al., 2001).

6. This compound Utilization by Phyllosticta Species The utilization of this compound by different species of Phyllosticta, pathogenic fungi, has been studied. This research is essential for understanding the metabolic capabilities of these species and their potential impact on agriculture and ecology (Bilgrami, 1963).

7. Novel Regulatory Mechanism in Candida Albicans In Candida albicans, a novel regulatory mechanism involving the monosomy of a specific chromosome determines this compound utilization. This finding is significant for microbiology and genetics, providing insights into gene regulation in microbes (Janbon et al., 1998).

8. Production Optimization Using Gluconobacter Oxydans The optimization of this compound synthesis by dehydrogenation of D-sorbitol using Gluconobacter oxydans has been studied. This research is crucial for industrial processes, especially in the mass production of Vitamin C (De Wulf et al., 2000).

properties

IUPAC Name

(3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-AMVSKUEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87-79-6
Record name L-Sorbose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Sorbose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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